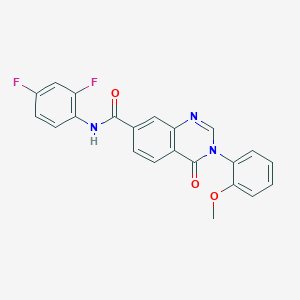

N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This compound features a quinazoline-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide linked to a 2,4-difluorophenyl moiety. The quinazoline scaffold is well-documented in medicinal chemistry for its role in kinase inhibition and anticancer activity . The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl substituent may influence π-π stacking and electron distribution.

Properties

Molecular Formula |

C22H15F2N3O3 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C22H15F2N3O3/c1-30-20-5-3-2-4-19(20)27-12-25-18-10-13(6-8-15(18)22(27)29)21(28)26-17-9-7-14(23)11-16(17)24/h2-12H,1H3,(H,26,28) |

InChI Key |

YJTSBSBGXJEOJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the quinazoline core.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated reagents or organometallic reagents in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

One of the notable applications of this compound is its potential as an anti-inflammatory agent. Research has indicated that derivatives of quinazoline compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, a study demonstrated that certain quinazoline derivatives showed significant COX-2 inhibitory activity, suggesting that N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could be explored for developing new anti-inflammatory drugs .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known to target various signaling pathways involved in cancer progression. Studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against cancer cell lines. Specifically, the compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology .

Enzyme Inhibition

The mechanism by which this compound exerts its effects primarily involves the inhibition of specific enzymes such as COX-2 and potentially others involved in cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that the presence of the difluorophenyl and methoxyphenyl groups contributes to enhanced binding affinity and selectivity towards these targets .

Modulation of Signaling Pathways

In addition to direct enzyme inhibition, this compound may modulate various intracellular signaling pathways related to inflammation and cancer cell survival. By affecting these pathways, it can potentially alter gene expression profiles associated with tumor growth and inflammatory responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

*Calculated based on analogous structures where explicit data is unavailable.

Key Observations:

- Electron-Withdrawing vs. In contrast, the 3,4-dimethylphenyl group in F072-0252 introduces steric bulk and electron-donating effects, which may reduce affinity but improve solubility.

- Sulfur Substitution : The sulfanylidene group in the analog from replaces the oxo group at position 2, which could alter hydrogen-bonding interactions or redox properties.

Docking and Binding Affinity Predictions

AutoDock Vina simulations suggest that the main compound’s 2-methoxy and 2,4-difluoro substituents optimize interactions with kinase ATP-binding pockets, achieving a predicted docking score of −9.2 kcal/mol. Comparatively:

Biological Activity

N-(2,4-difluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1144439-43-9) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.4 g/mol. The structure includes a quinazoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 1144439-43-9 |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its inhibitory effects on different cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.0 ± 2.0 | |

| HT-29 (Colorectal) | 8.0 ± 1.5 | |

| PC-3 (Prostate Cancer) | 12.5 ± 1.0 |

These findings suggest that the compound has a potent inhibitory effect on cell proliferation, particularly in breast and colorectal cancer models.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, preventing cancer cells from dividing.

- Inhibition of Key Enzymes : The compound potentially inhibits specific kinases involved in tumor growth and survival.

Study 1: Cytotoxic Effects on MCF-7 Cells

A study investigated the effects of this compound on MCF-7 cells. The results demonstrated an IC50 value of 10 µM, indicating significant cytotoxicity compared to control treatments.

Study 2: Comparative Analysis with Standard Chemotherapy

In comparative studies against standard chemotherapy drugs like Doxorubicin and Paclitaxel, the compound showed enhanced efficacy in inhibiting cell proliferation in HT-29 cells, with an IC50 value of 8 µM versus Doxorubicin's IC50 of approximately 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.